molecular formula C9H7FN2 B1593055 6-Fluoroquinolin-3-amine CAS No. 742699-00-9

6-Fluoroquinolin-3-amine

Cat. No.: B1593055
CAS No.: 742699-00-9
M. Wt: 162.16 g/mol
InChI Key: UIOIFHDOGTUFBG-UHFFFAOYSA-N
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Description

6-Fluoroquinolin-3-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom at the 6-position of the quinoline ring enhances its biological activity and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-3-amine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorine source reacts with a quinoline derivative. For example, 6-fluoroquinoline can be synthesized by reacting 6-chloroquinoline with a fluoride ion source under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing efficient and cost-effective fluorine sources. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of diverse quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoroquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antibacterial and antiviral properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly for treating bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Norfloxacin
  • Ciprofloxacin
  • Ofloxacin
  • Levofloxacin

Comparison: 6-Fluoroquinolin-3-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activity. Compared to other fluoroquinolones, it may exhibit different pharmacokinetic properties, spectrum of activity, and resistance profiles. The presence of the fluorine atom at the 6-position enhances its ability to penetrate bacterial cells and bind to target enzymes more effectively.

Properties

IUPAC Name

6-fluoroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOIFHDOGTUFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625754
Record name 6-Fluoroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742699-00-9
Record name 6-Fluoroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoroquinolin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (6-fluoro-quinolin-3-yl)-carbamic acid tert-butyl ester (1.3 g, 4.95 mmol) in 1,2-dichloroethane (15 mL) was treated with trifluoroacetic acid (15 mL) and water (1 mL). The resultant solution was stirred at room temperature for 6 hours. The solvents were evaporated in vacuo, and the residue was triturated in diethyl ether. The solid was purified by flash chromatography using a gradient of 2 N ammonia in methanol (0% to 3%) in dichloromethane as the eluant, to give the product as a colorless solid, 0.47 g (59%). MS: m/z 162.9 (MH+).
Name
(6-fluoro-quinolin-3-yl)-carbamic acid tert-butyl ester
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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